Mesocarb, also known as Sydnocarb, is a synthetic compound classified as an amphetamine-related psychostimulant. It is primarily recognized for its central nervous system stimulating effects and has been used in various contexts, including doping in sports. Mesocarb is included in the World Anti-Doping Agency's list of prohibited substances due to its potential for misuse among athletes and its association with recreational drug use. The chemical structure of mesocarb is characterized as a cyclic and mesoionic N-phenylcarbamoyl-3-(beta-phenylisopropyl) sydnone imine, which contributes to its pharmacological properties .
Mesocarb is derived from the synthesis of amphetamine derivatives and is classified under the category of psychostimulants. Its classification as a prohibited substance by the World Anti-Doping Agency underscores its relevance in doping control and the need for reliable analytical methods to detect its use in sports . The primary metabolites of mesocarb include various hydroxylated forms, which are significant for both pharmacological studies and doping analysis .
The synthesis of mesocarb involves several complex chemical reactions. A notable method includes the nitrosation of alkyl acetonitrile followed by refluxing in hydrochloric acid to yield the corresponding sydnone imine. This compound then reacts with aryl isocyanate in the presence of pyridine to form N-exocarbamoyl derivatives of sydnone imine. Subsequent demethylation processes yield hydroxylated metabolites, which are critical for doping analysis . The synthesized metabolites have been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, ensuring high purity levels ranging from 92% to 99.6% .
The molecular structure of mesocarb can be described as follows:
The precise arrangement of atoms within mesocarb influences its biological activity and interactions within the body, particularly concerning its metabolism into various hydroxylated forms .
Mesocarb undergoes several chemical reactions during its metabolic process. The primary reactions include:
These reactions are crucial for understanding how mesocarb is processed within biological systems and highlight the importance of synthesizing reference compounds for accurate analytical methods .
Mesocarb acts primarily as a central nervous system stimulant. Its mechanism involves the release of neurotransmitters such as dopamine and norepinephrine, leading to increased alertness, energy, and potential euphoria. This stimulant effect is similar to that of other amphetamines, making it appealing for both therapeutic uses and illicit consumption. The metabolites formed during its metabolism also play roles in modulating these effects, although their specific actions require further investigation .
Mesocarb exhibits several notable physical and chemical properties:
These properties are essential for both laboratory analysis and potential therapeutic applications .
Mesocarb has several scientific applications:
Mesocarb (C₁₈H₁₈N₄O₂; molecular weight 322.37 g/mol) is a structurally complex psychostimulant featuring a mesoionic sydnone imine ring system conjugated with an amphetamine backbone and a phenylcarbamoyl group. The core structure consists of a 1,2,3-oxadiazolium-5-olate ring (sydnone imine) substituted at the N3 position with a β-phenylisopropyl group (1-phenylethyl) and at the C5 position with an N-phenylcarbamoyl moiety. This configuration imparts unique electronic properties, including charge separation within the heterocyclic ring [1] [7].
Table 1: Key Structural Identifiers of Mesocarb
Identifier Type | Value | Source |
---|---|---|
Chemical Formula | C₁₈H₁₈N₄O₂ | [1] [5] [7] |
IUPAC Name | (Z)-N-phenyl-N'-[3-(1-phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-yl]carbamimidate | [8] |
Canonical SMILES | CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N=C(NC3=CC=CC=C3)[O-] | [5] [7] |
InChI Key | OWFUPROYPKGHMH-UHFFFAOYSA-N | [5] [7] [8] |
Isomeric considerations include configurational isomerism at the C=N bond of the carbamimidate group, with the (Z)-isomer being the biologically relevant form. While the chiral center at the β-phenylisopropyl group (Cα) exists as a racemate in standard mesocarb preparations, the stereochemical implications are significant and discussed separately in Section 1.4 [1] [8]. The mesoionic nature of the sydnone ring (where positive and negative charges are delocalized) renders it aromatic and contributes to the compound's stability in solution [1].
As a reference standard, mesocarb is commonly supplied as 1 mg/mL in methanol—a concentration optimized for analytical handling and storage stability. Methanol enhances solubility through hydrogen bonding and dipole interactions with the polar sydnone imine and carbamoyl groups, achieving homogeneous solutions at this concentration [5] [8].
Table 2: Properties of Mesocarb in Methanol Solution
Property | Characteristics | Evidence/Notes |
---|---|---|
Solubility | >1 mg/mL; miscible as monosolvate | Homogeneous at 1 mg/mL; no precipitation observed |
Short-Term Stability | Stable at 0–4°C for weeks | Recommended storage for stock solutions [8] |
Long-Term Stability | >2 years at –20°C | Degradation <2% annually when protected from light and moisture [8] |
Primary Degradants | Mono/di/tri-hydroxylated metabolites | Oxidative metabolism mimicked in solution; regiochemistry unresolved [6] |
Degradation kinetics follow pseudo-first-order reactions, with hydrolysis and oxidation as primary pathways. Acidic/basic conditions accelerate hydrolysis of the carbamimidate bond, while light exposure promotes radical-mediated oxidation of the phenyl or sydnone rings. The dominant urinary metabolites—mono-, di-, and tri-hydroxylated isomers—are also observed as degradants in methanolic solutions after prolonged storage, necessitating inert atmosphere storage and chemical stabilizers for long-term use [6] [8]. Kinetic studies show a half-life (t₁/₂) exceeding 18 months under optimal storage (–20°C, anhydrous), decreasing to <6 months at 25°C [8].
The industrial synthesis of mesocarb proceeds via a two-step route starting from feprosidnine (Sydnophen). Feprosidnine hydrochloride (1) undergoes neutralization to yield the freebase amine (2), which subsequently reacts with phenylisocyanate (3) in a nucleophilic addition-elimination sequence. This forms the phenylcarbamoyl-modified sydnone imine framework characteristic of mesocarb [1].
Table 3: Key Intermediates in Mesocarb Synthesis
Intermediate | Chemical Name | Role in Synthesis |
---|---|---|
Feprosidnine (1) | 3-(α-Methylphenethyl)sydnone imine hydrochloride | Provides sydnone imine core with amphetamine-like substituent |
Feprosidnine freebase (2) | 3-(α-Methylphenethyl)sydnone imine | Activated for phenylisocyanate attack |
Phenylisocyanate (3) | C₆H₅N=C=O | Electrophile introducing N-phenylcarbamoyl group |
The reaction requires anhydrous conditions and aprotic solvents (e.g., THF or dichloromethane) at 0–25°C to suppress side products. The final step achieves moderate yields (60–75%), with purification via crystallization from ethanol/water mixtures. Analytical confirmation relies on LC-MS ([M+H]⁺ m/z 323.150) and characteristic NMR shifts (sydnone ring H at δ 8.9–9.2 ppm) [1] [8]. Modern custom syntheses emphasize regioselective protection of the sydnone nitrogen to improve yield, though details remain proprietary [8].
Mesocarb contains a single chiral center at the benzylic carbon of the β-phenylisopropyl group. Commercial mesocarb is a racemate (RS/±-mesocarb, MLR-1017), exhibiting no optical activity. Resolution studies confirm that pharmacological activity resides predominantly in the (R)-enantiomer, designated armesocarb (MLR-1019). The (S)-enantiomer shows negligible binding to the dopamine transporter (DAT) [1] [4].
Table 4: Properties of Mesocarb Enantiomers
Property | (R)-Armesocarb (MLR-1019) | (S)-Enantiomer | Racemate (MLR-1017) |
---|---|---|---|
Configuration | (R)-(–) | (S)-(+) | Racemic mixture |
DAT Affinity | Ki ≈ 8.3 nM (high) | >10,000 nM (low) | Ki ≈ 8.3 nM (avg) |
Pharmacological Activity | Potent DAT allosteric modulator | Inactive in behavioral assays | Intermediate activity |
Development Status | Phase 1 for Parkinson's disease | Not developed | Discontinued (2008) |
Armesocarb’s superior efficacy arises from stereoselective binding within the DAT’s allosteric A2 site. Molecular dynamics simulations reveal tighter van der Waals contacts between its (R)-β-phenylisopropyl group and residues in the DAT extracellular vestibule (e.g., Phe319, Ala423). This enhances binding energy by ∼3 kcal/mol compared to the (S)-form, explaining its 1,200-fold greater potency [3] [4]. Current development focuses on armesocarb for Parkinson's disease and levodopa-induced dyskinesia, leveraging its atypical DAT modulation—slow dopamine elevation kinetics reduce abuse liability versus racemic mesocarb or amphetamine [1] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: